perfluorooctanesulfonamide

Catalog No.
S591903
CAS No.
754-91-6
M.F
C8F17SO2NH2
C8H2F17NO2S
M. Wt
499.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
perfluorooctanesulfonamide

CAS Number

754-91-6

Product Name

perfluorooctanesulfonamide

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

Molecular Formula

C8F17SO2NH2
C8H2F17NO2S

Molecular Weight

499.15 g/mol

InChI

InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28)

InChI Key

RRRXPPIDPYTNJG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Solubility

In water, 8.04X10-3 mg/L at 25 °C (est)

Synonyms

AI 3-29759; Desethylsulfluramid; Perfluoroctylsulfonamide;Perfluorooctanesulfonamide; Perfluorooctanesulfonic Acid AmidePerfluorooctylsulfonamide;

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

PFOSA, also known as N-EtFOSy, is a member of the perfluorinated alkyl substances (PFAS) group. While not widely used directly, it is a breakdown product of several widely used PFAS, such as perfluorooctanesulfonate (PFOS) and perfluorooctanesulfonyl fluoride (PFOSF) []. This makes PFOSA a contaminant of concern in the environment and human health, prompting research into its various aspects.

Environmental Fate and Transport

  • Persistence: One key area of research focuses on the persistent nature of PFOSA. Its strong carbon-fluorine bonds make it highly resistant to degradation, leading to its accumulation in the environment. Studies investigate its sorption (binding) to various environmental matrices like soil, sediment, and microplastics, exploring its transport pathways and potential bioaccumulation in organisms [, ].

Toxicology and Ecotoxicology

  • Toxicity: Extensive research is dedicated to understanding the toxicological effects of PFOSA on various organisms. Studies explore its impact on aquatic organisms like zebrafish, examining potential effects on development, reproduction, and organ function [, ]. Additionally, research investigates potential developmental and reproductive effects in mammals, including humans, through studies in rodents and epidemiological studies on exposed populations [].

Analytical Methods

  • Detection: Due to its presence in various environmental and biological samples, developing sensitive and reliable analytical methods for PFOSA detection is crucial. Research focuses on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other advanced analytical methods to accurately quantify PFOSA levels in various matrices [].

Remediation Strategies

  • Emerging technologies: Given the persistence and potential risks of PFOSA, research is ongoing to develop effective remediation strategies. This includes exploring biological, chemical, and physical methods for removing PFOSA from contaminated water and soil [].

Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by an eight-carbon chain and a terminal sulfonamide functional group. As a perfluorinated compound, it is notable for its stability and resistance to degradation, making it a persistent organic pollutant. Historically, this compound was utilized in various applications, including as a grease and water repellent in the formulation of Scotchgard by 3M from 1956 until its phase-out in the early 2000s. The compound is known to break down into perfluorooctane sulfonate, which has raised environmental and health concerns due to its toxicological properties .

. The primary method involves reacting perfluorooctanesulfonyl fluoride with primary or secondary amines. This reaction can be facilitated by using liquid ammonia or through a two-step process involving the formation of an azide followed by reduction with zinc and hydrochloric acid. The resulting product is often a mixture of linear and branched isomers, typically in a ratio of 20:1 to 30:1 .

Perfluorooctanesulfonamide exhibits significant biological activity, particularly as an uncoupler of oxidative phosphorylation. It has been shown to have an inhibitory concentration (IC50) of approximately 1 micromolar, indicating its potency in disrupting cellular energy production processes. Studies have demonstrated that it is one of the most toxic perfluorinated compounds, affecting neuronal cells and exhibiting cardiotoxicity in zebrafish models . Additionally, biomonitoring studies have detected the compound in various wildlife species, indicating its bioaccumulation potential .

The synthesis of perfluorooctanesulfonamide typically follows these methods:

  • Direct Reaction: Perfluorooctanesulfonyl fluoride is reacted with an excess of the respective amine in anhydrous ether under nitrogen atmosphere.
  • Azide Reduction: An azide intermediate can be formed and subsequently reduced using zinc and hydrochloric acid.
  • Mitsunobu Reaction: Alkylation can occur using alcohols in the presence of suitable catalysts .

These methods yield various isomers of perfluorooctanesulfonamide, which can be purified through methods like column chromatography.

Perfluorooctanesulfonamide has been utilized primarily in consumer products for its water- and grease-repellent properties. Its applications include:

  • Textiles: Used in fabric treatments to enhance water resistance.
  • Food Packaging: Incorporated into materials to repel grease and moisture.
  • Industrial Uses: Employed in coatings and other materials requiring hydrophobic characteristics .

Despite its utility, regulatory actions have limited its use due to environmental concerns.

Research indicates that perfluorooctanesulfonamide interacts with biological systems in complex ways. For instance, it has been shown to impair immune function in aquatic organisms like zebrafish through autotoxic mechanisms. Additionally, studies have highlighted its effects on cardiac morphology and function, indicating potential risks associated with exposure . The compound's interactions with various environmental factors also contribute to its persistence and bioaccumulation in ecosystems .

Several compounds share structural similarities with perfluorooctanesulfonamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Perfluorooctane sulfonateSulfonateMore widely studied; known for extensive environmental persistence.
N-Ethyl perfluorooctane sulfonamideAlkylated derivativePrimarily used as an insecticide; exhibits similar toxicity profiles.
N-Methyl perfluorooctane sulfonamideAlkylated derivativeUsed in textiles; metabolizes into perfluorooctanesulfonamide.
Perfluorohexane sulfonateShorter carbon chainLess persistent but shares some toxicological properties with longer-chain analogs.

Perfluorooctanesulfonamide's unique combination of structural stability, biological activity, and historical usage distinguishes it from these similar compounds, particularly regarding its environmental impact and regulatory scrutiny .

Molecular Mechanisms of Hepatotoxicity in Model Fish Species

Perfluorooctanesulfonamide induces hepatotoxicity in aquatic organisms through multifaceted molecular pathways. In zebrafish (Danio rerio), exposure to environmentally relevant concentrations of perfluorooctanesulfonamide triggers transcriptional changes associated with hepatic fibrosis and immune dysfunction. RNA sequencing analyses have identified upregulation of genes linked to extracellular matrix remodeling, including col1a1 and timp2, which promote collagen deposition and tissue stiffening [4]. Concurrently, suppression of immune-related genes such as il-10 and tnf-α disrupts anti-inflammatory responses, exacerbating liver damage [4]. Histopathological examinations reveal dose-dependent vacuolization, nuclear pyknosis, and sinusoidal congestion, consistent with metabolic disruption and oxidative stress [4].

Comparative studies demonstrate that perfluorooctanesulfonamide exhibits greater hepatotoxicity than PFOS at equivalent concentrations. For instance, zebrafish exposed to 100 μg/L perfluorooctanesulfonamide show a 2.3-fold increase in serum alanine aminotransferase levels compared to PFOS-exposed groups, indicating more severe hepatocellular injury [4]. This enhanced toxicity may stem from perfluorooctanesulfonamide’s higher affinity for liver-specific transporters, such as organic anion-transporting polypeptides, which facilitate its accumulation in hepatic tissues [4].

ParameterPerfluorooctanesulfonamidePFOS
Serum ALT Increase (100 μg/L)2.3-fold1.7-fold
Collagen DepositionSevereModerate
Immune Gene Suppressionil-10, tnf-αil-10

Cardiotoxic Effects During Early Developmental Stages

Early developmental stages of aquatic organisms are particularly vulnerable to perfluorooctanesulfonamide-induced cardiotoxicity. In zebrafish embryos, exposure to concentrations as low as 0.1 μg/L disrupts cardiac morphogenesis, leading to pericardial edema, ventricular atrophy, and aberrant looping [5]. Transcriptomic analyses implicate the aryl hydrocarbon receptor (AHR) pathway, with perfluorooctanesulfonamide acting as an AHR agonist to dysregulate cyp1a and sox9b expression, which are critical for heart chamber patterning [5]. Functional assessments using microelectrode arrays reveal prolonged QT intervals and reduced cardiac output, hallmarks of arrhythmogenic susceptibility [5].

Notably, AHR antagonism via CH223191 or ahr2 morpholino knockdown rescues cardiac phenotypes, confirming the pathway’s centrality in perfluorooctanesulfonamide toxicity [5]. These findings contrast with PFOS, which primarily perturbs fatty acid metabolism rather than AHR signaling, underscoring perfluorooctanesulfonamide’s unique mechanism of action [5].

Biomarker Responses in Benthic Invertebrate Communities

Benthic invertebrates exhibit altered biomarker profiles following perfluorooctanesulfonamide exposure, though bioaccumulation patterns differ from pelagic species. In Lumbriculus variegatus, a sediment-dwelling oligochaete, biota-sediment accumulation factors (BSAFs) for perfluorooctanesulfonamide precursors like fluorotelomer sulfonamides exceed those of PFOS and PFOA by 3–5-fold, suggesting preferential uptake of hydrophobic precursors [6]. However, tissue concentrations in L. variegatus remain lower than in co-exposed macrophytes (Myriophyllum spicatum), likely due to differences in lipid-rich root structures enhancing PFAS sequestration [6].

Biomarker analyses in Daphnia magna reveal oxidative stress responses, including elevated catalase and glutathione peroxidase activities, at perfluorooctanesulfonamide concentrations ≥10 μg/L [6]. These enzymatic shifts correlate with reduced fecundity and delayed molting, indicating sublethal reproductive impairment [6]. Such effects are absent in PFOS-exposed cohorts, highlighting perfluorooctanesulfonamide’s distinct ecotoxicological signature [6].

Comparative Toxicity Profiles with PFOS and PFOA

Perfluorooctanesulfonamide demonstrates greater toxicity than both PFOS and PFOA across multiple aquatic taxa. In Caenorhabditis elegans, median lethal concentrations (LC50) for perfluorooctanesulfonamide (15.2 μM) are 6.8-fold lower than PFOS (103.5 μM) and 12.4-fold lower than PFOA (188.3 μM) [7]. This hierarchy persists in sublethal endpoints: perfluorooctanesulfonamide reduces C. elegans brood size by 40% at 5 μM, whereas PFOS and PFOA require 30 μM and 50 μM, respectively, to achieve comparable effects [7].

Structural attributes underlie these differences. Perfluorooctanesulfonamide’s sulfonamide group enhances membrane permeability and protein binding affinity compared to PFOS’s sulfonate moiety [7]. Additionally, its shorter elimination half-life in fish (14 days vs. 28 days for PFOS) promotes sustained intracellular interactions, amplifying cytotoxic effects [4] [7].

CompoundC. elegans LC50 (μM)Brood Size Reduction Threshold (μM)
Perfluorooctanesulfonamide15.25
PFOS103.530
PFOA188.350

XLogP3

4.8

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

1

Exact Mass

498.9534782 g/mol

Monoisotopic Mass

498.9534782 g/mol

Heavy Atom Count

29

LogP

log Kow = 5.8(est)

Decomposition

When heated to decompostion it emits toxic vapors of /oxides of sulfur, oxides of nitrogen, and fluorine/.

UNII

80AM718FML

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Oxidative stress has been hypothesized to provide a mechanism by which apparently unrelated chemicals can nevertheless produce similar developmental neurotoxic outcomes. /Researchers/ used differentiating PC12 cells to compare the effects of agents from four different classes and then to evaluate antioxidant amelioration: fipronil, perfluorooctanesulfonamide (PFOSA), dieldrin and chlorpyrifos. The rank order for lipid peroxidation corresponded to the ability to evoke cell loss: fipronil>PFOSA>dieldrin>chlorpyrifos. The same sequence was found for an index of cell enlargement (protein/DNA ratio) but the effects on neurite outgrowth (membrane/total protein) diverged, with fipronil producing a decrease and PFOSA an increase. Cotreatment with antioxidants reduced (ascorbate) or eliminated (Vitamin E) lipid peroxidation caused by each of the agents but failed to protect against cell loss, with the sole exception of chlorpyrifos, for which /they/ earlier showed partial protection by Vitamin E; addition of higher NGF concentrations protected neither against oxidative stress nor cell loss. Despite the failure to prevent cell loss, ascorbate protected the cells from the effects of PFOSA on neuritic outgrowth; NGF, and to a lesser extent, ascorbate, offset the effects of fipronil on both cell enlargement and neuritogenesis. At the same time, the ameliorant treatments also worsened some of the other toxicant effects. /The/ results point out the problems in concluding that, just because a neurotoxicant produces oxidative stress, antioxidant therapy will be effective in preventing damage. Instead, additional mechanisms for each agent may provide alternative routes to neurotoxicity, or may be additive or synergistic with oxidative stress.

Vapor Pressure

0.25 mmHg
0.31 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

754-91-6

Wikipedia

Perfluorooctanesulfonamide
Xipranolol

Use Classification

PFAS -> PFalkylsulfonamides (FASA)
PFAS (perfluorooctane sulfonamide, n=8)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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